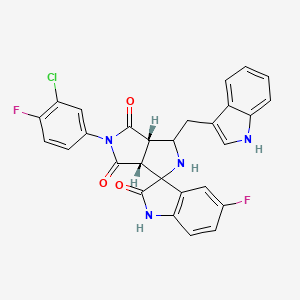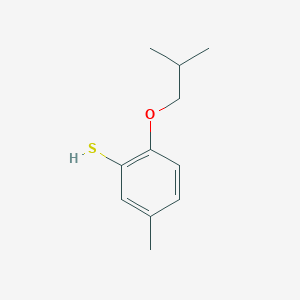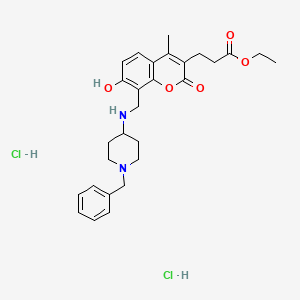
C22H20Cl2N2O6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C22H20Cl2N2O6 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Loratadine is a white or almost white crystalline powder that is odorless and tasteless. It is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .
准备方法
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several methods. One common method involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at 60-75°C. The reaction mixture is then cooled, and water is added. The organic phase is washed with water, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile to obtain Loratadine with a purity of over 99% .
Industrial Production Methods
Industrial production of Loratadine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide and various halogenating agents are used.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
科学研究应用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine activity and drug design.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical studies for treating allergic rhinitis and chronic urticaria.
Industry: Employed in the formulation of various over-the-counter allergy medications.
作用机制
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents the action of histamine, a substance in the body that causes allergic symptoms. Loratadine does not cross the blood-brain barrier significantly, which minimizes its sedative effects. The molecular targets include histamine H1 receptors, and the pathways involved are related to the allergic inflammatory response .
相似化合物的比较
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but more sedative effects.
Fexofenadine: Known for its non-sedative properties and longer duration of action.
Desloratadine: The active metabolite of Loratadine with similar but more potent effects.
Uniqueness
Loratadine is unique due to its minimal sedative effects and long duration of action. It is preferred for patients who require allergy relief without drowsiness. Its ability to selectively target peripheral histamine H1 receptors while avoiding central nervous system effects sets it apart from other antihistamines .
属性
分子式 |
C22H20Cl2N2O6 |
|---|---|
分子量 |
479.3 g/mol |
IUPAC 名称 |
2-[(5S)-5-[(2,4-dichlorophenyl)carbamoyl]-3-(3-methoxy-4-prop-2-enoxyphenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C22H20Cl2N2O6/c1-3-8-31-18-7-4-13(9-19(18)30-2)17-11-22(32-26-17,12-20(27)28)21(29)25-16-6-5-14(23)10-15(16)24/h3-7,9-10H,1,8,11-12H2,2H3,(H,25,29)(H,27,28)/t22-/m0/s1 |
InChI 键 |
ASMWHIYDVYWRRP-QFIPXVFZSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)C2=NO[C@@](C2)(CC(=O)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)OCC=C |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NOC(C2)(CC(=O)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


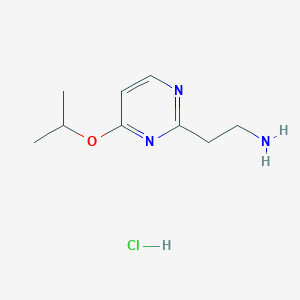
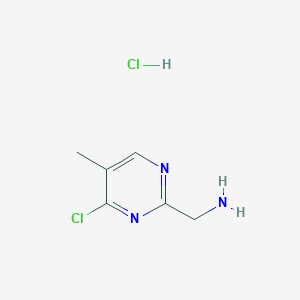
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
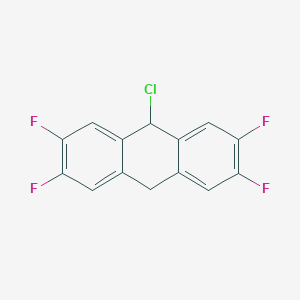
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
